molecular formula C22H20Cl2N2O4S B7690871 N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B7690871
M. Wt: 479.4 g/mol
InChI Key: KFXKRAHEGMLUQB-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by the presence of chlorophenyl and methoxy-methylbenzenesulfonamido groups

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways or chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE include other chlorophenyl and sulfonamido derivatives These compounds may share similar chemical properties but differ in their specific functional groups and applications

Properties

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15-3-12-20(30-2)21(13-15)31(28,29)26(19-10-6-17(24)7-11-19)14-22(27)25-18-8-4-16(23)5-9-18/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKRAHEGMLUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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